![molecular formula C19H12Cl3N3OS B2452802 6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-5-甲醛 O-(2,6-二氯苄基)肟 CAS No. 338404-54-9](/img/structure/B2452802.png)

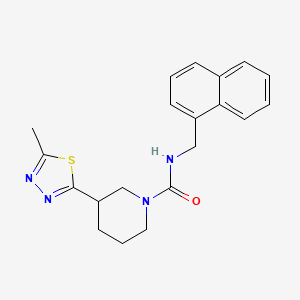

6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-5-甲醛 O-(2,6-二氯苄基)肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

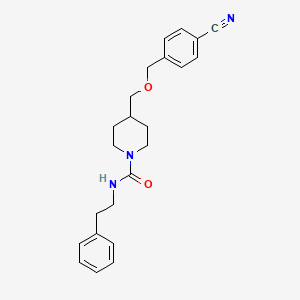

“6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime”, also known as CITCO, is a potent and selective agonist for the human orphan nuclear receptor CAR (constitutive androstane receptor). It has an EC50 of 49 nM in a CAR FRET assay and shows 50-fold selectivity for CAR over PXR . It belongs to the class of organic compounds known as phenylimidazoles .

Molecular Structure Analysis

The empirical formula of CITCO is C19H12N3OCl3S. It has a molecular weight of 436.74 . The structure contains a benzene ring linked to an imidazole ring through a CC or CN bond .Physical And Chemical Properties Analysis

CITCO is a solid substance that is soluble in DMSO (28 mg/mL) but insoluble in water . The melting point and other physical properties are not mentioned in the search results.科学研究应用

人组成型雄烷受体的激动剂

6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-5-甲醛 O-(3,4-二氯苄基)肟,俗称 CITCO,是公认的人组成型雄烷受体 (hCAR) 的激动剂。该受体是一种至关重要的肝脏异源生物传感器蛋白,具有潜在的治疗适应症。CITCO 的立体化学性质,例如 E/Z 异构化,已被研究以解决其稳定性,这对其治疗用途至关重要 (Diethelm-Varela 等,2020).

抗肿瘤活性

该化合物的衍生物已显示出对多种人和小鼠癌细胞系的细胞毒活性。作用机制包括诱导细胞凋亡而不阻止细胞周期,突出了其作为癌症治疗剂的潜力 (Kumar 等,2014).

抗菌和抗真菌活性

该化合物的衍生物已被合成并评估其抗菌和抗真菌活性。此类研究有助于了解这些化合物的广泛生物活性,表明它们在治疗传染病方面的潜力 (Ladani 等,2009).

除草剂活性

包括醛、肟和 2,4-二硝基苯基肟在内的一系列衍生物已被测试为潜在的除草剂。这些化合物在各种条件下显示出活性,表明它们在农业应用中的效用 (Andreani 等,1991).

抗结核和抗氧化特性

几种衍生物显示出有效的抗结核活性,一些化合物对正常细胞系的毒性非常低。此外,这些衍生物已被研究其抗氧化特性,有助于其在治疗结核病和氧化应激相关疾病方面的潜力 (Ramprasad 等,2015).

作为研究选择性激动剂的鉴定

CITCO 已被确认为 CAR 对其他核受体的选择性激动剂,有助于识别人类中的 CAR 靶基因。这对于理解 CAR 在应对异种生物应激中的作用及其潜在治疗应用具有广泛意义 (Maglich 等,2003).

作用机制

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound acts as an agonist for the CAR . It binds to the receptor and stimulates its nuclear translocation . This binding and translocation result in the activation of CAR, which then influences the transcription of its target genes .

Biochemical Pathways

Upon activation, CAR regulates the expression of various genes involved in drug metabolism and transport . These include members of the cytochrome P450 family, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Pharmacokinetics

This suggests that it may have good bioavailability when administered in a suitable formulation .

Result of Action

The activation of CAR by this compound can lead to increased metabolism and clearance of drugs and other xenobiotics . This can have various effects at the cellular level, depending on the specific substances involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it might be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and activity .

安全和危害

属性

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXFACQSWZNAMX-AUEPDCJTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2452725.png)

![N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2452727.png)

![2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid](/img/structure/B2452730.png)

![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)

![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)